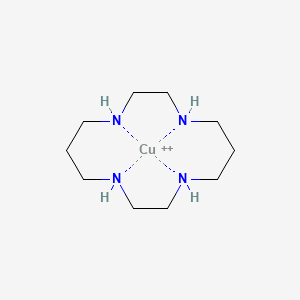
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) is a copper(II) complex with a macrocyclic ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) typically involves the reaction of copper(II) salts with the macrocyclic ligand under controlled conditions. One common method involves the use of copper(II) perchlorate and the macrocyclic ligand in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial applications by optimizing reaction conditions and using larger quantities of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The ligand can undergo substitution reactions with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide, acetonitrile, and various anions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitric oxide can lead to the formation of [CuII–NO] intermediates, which can further react to form different organic products .
Wissenschaftliche Forschungsanwendungen
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) involves the coordination of the copper(II) center with the macrocyclic ligand. This coordination leads to the formation of a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) can be compared with other similar copper(II) complexes, such as:
Cu(II)(1R,4S,8R,11S-1,4,8,11-tetramethyl-1,4,8,11-tetraaza-cyclotetradecane): This compound has a similar macrocyclic ligand but with different substituents, leading to different chemical properties and reactivity.
Cu(II)(1,4,8,11-tetraazacyclotetradecane): This compound lacks the specific stereochemistry of the rel-(1R,4R,8S,11S) isomer, resulting in different coordination chemistry and applications.
Eigenschaften
Molekularformel |
C10H24CuN4+2 |
|---|---|
Molekulargewicht |
263.87 g/mol |
IUPAC-Name |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2;/q;+2 |
InChI-Schlüssel |
PFFRGXSRPUXLRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCCNCCNC1.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




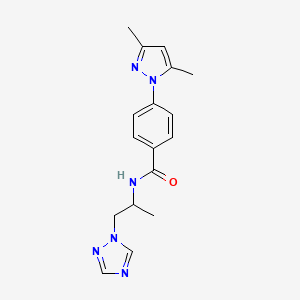
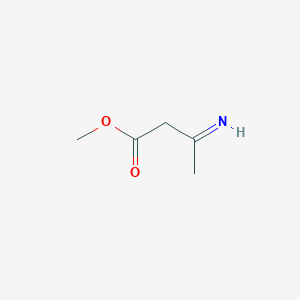
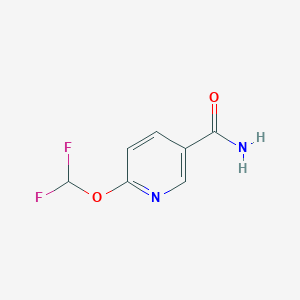

![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
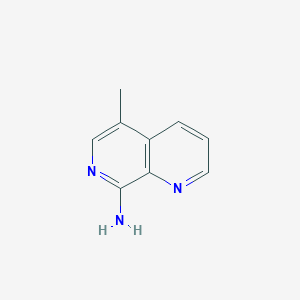


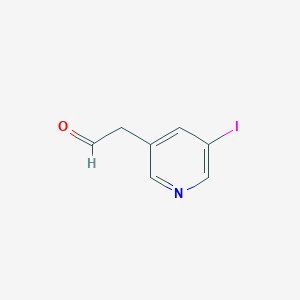
![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
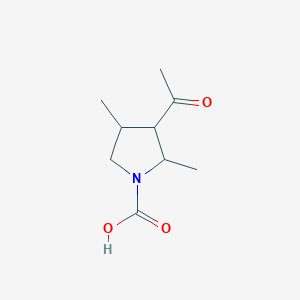
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
